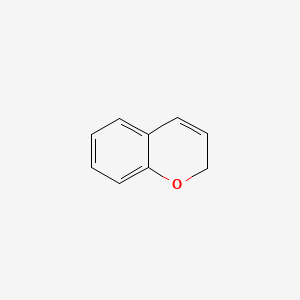
2H-Chromene
Cat. No. B1194528
Key on ui cas rn:
254-04-6
M. Wt: 132.16 g/mol
InChI Key: KYNSBQPICQTCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04230624
Procedure details


The cyclisation is effected by dropwise addition of a solution of sodium t-amylate in toluene to the aforementioned phosphonium salt in suspension in the same solvent heated under reflux. After each addition, the yellow colouring of the phosphorane appears and then disappears almost immediately. After filtration of the sodium bromide, the toluene is evaporated and the 3-methyl chrom-3-ene is separated from the triphenyl phosphine oxide by a treatment with pentane.
[Compound]
Name
sodium t-amylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[PH4+].[O:2]1[CH2:6][CH2:5][CH:4]=P1.[C:7]1(C)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[O:2]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:4]=[CH:5][CH2:6]1
|
Inputs


Step One
[Compound]
|
Name
|
sodium t-amylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[PH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
phosphorane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1P=CCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After each addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration of the sodium bromide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the toluene is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the 3-methyl chrom-3-ene is separated from the triphenyl phosphine oxide by a treatment with pentane
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1CC=CC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

